molecular formula C28H38N2O9 B12849008 (6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate

(6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate

Cat. No.: B12849008
M. Wt: 546.6 g/mol
InChI Key: SHHNDLSBNUJKAU-LAWLFLRMSA-N
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Description

The compound “(6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate” is a structurally complex benzodiazepine derivative featuring multiple functional groups, including allyl esters, methoxy substituents, a tetrahydro-2H-pyran-2-yl (THP) protecting group, and a fused heterocyclic core. While direct data on its synthesis or applications is absent in the provided evidence, comparisons with structurally analogous compounds (e.g., pyrimidine, pyran, and thiazolo derivatives) can be drawn to infer its physicochemical and synthetic properties .

Properties

Molecular Formula

C28H38N2O9

Molecular Weight

546.6 g/mol

IUPAC Name

prop-2-enyl (6aS)-2-methoxy-3-(4-methoxy-4-oxobutoxy)-6-(oxan-2-yloxy)-12-oxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-5-carboxylate

InChI

InChI=1S/C28H38N2O9/c1-4-14-38-28(33)30-21-18-23(36-16-9-11-24(31)35-3)22(34-2)17-19(21)26(32)29-13-7-5-10-20(29)27(30)39-25-12-6-8-15-37-25/h4,17-18,20,25,27H,1,5-16H2,2-3H3/t20-,25?,27?/m0/s1

InChI Key

SHHNDLSBNUJKAU-LAWLFLRMSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3CCCC[C@H]3C(N2C(=O)OCC=C)OC4CCCCO4)OCCCC(=O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3CCCCC3C(N2C(=O)OCC=C)OC4CCCCO4)OCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation Method

The following synthetic sequence is adapted from a recent medicinal chemistry publication detailing the preparation of this compound with high yields and stereochemical control:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Nitration of methyl 4-bromobutanoate to nitrobenzaldehyde intermediate KNO3, trifluoroacetic acid (TFA) 92 Electrophilic aromatic substitution
2 Oxidation of nitrobenzaldehyde to carboxylic acid Potassium permanganate, acetone/water 100 Strong oxidant for aldehyde to acid
3 Amide coupling of carboxylic acid with (S)-piperidin-2-ylmethanol Oxalyl chloride activation, triethylamine, anhydrous DCM 73 Formation of amide bond with optically pure amine
4 Catalytic hydrogenation of nitro group to amine Pd(0)/C catalyst, H2 gas (3 atm), MeOH/EtOAc 90 Reduction under mild conditions
5 Alloc protection of amine Allyl chloroformate, pyridine, anhydrous DCM 47 Protects amine for subsequent steps
6 Tandem oxidation/cyclization to form PDD ring system PIDA (phenyliodine diacetate), TEMPO, DCM 89 Oxidative cyclization to form diazepine ring
7 Protection of hydroxyl group as tetrahydropyranyl ether 3,4-dihydro-2H-pyran, p-toluenesulfonic acid, EtOAc 84 Prevents racemization at C12a position
8 Final esterification to allyl carboxylate Sodium hydroxide, 1,4-dioxane, water 93 Formation of allyl ester

Key Synthetic Features and Considerations

  • Stereochemical Control: The use of optically pure (S)-piperidin-2-ylmethanol in the amide coupling step ensures the desired (6aS) stereochemistry in the final product.

  • Protection Strategies: The tetrahydropyranyl (THP) group is introduced to protect the hydroxyl group of the carbinolamine intermediate, which is critical to prevent racemization during basic conditions in later steps.

  • Alloc Protection: The allyl chloroformate is used to protect the amine as an allyloxycarbonyl (Alloc) group, which is stable under the oxidation and cyclization conditions but can be removed later if needed.

  • Oxidative Cyclization: The tandem oxidation/cyclization step using PIDA and TEMPO is a key transformation that constructs the fused diazepine ring system efficiently.

  • Catalytic Hydrogenation: The reduction of the nitro group to an amine is performed under mild conditions using palladium on carbon and hydrogen gas, ensuring high conversion without affecting other sensitive groups.

Summary Table of Preparation Method

Synthetic Step Intermediate/Product Key Reagents Purpose Yield (%)
1 Nitrobenzaldehyde KNO3, TFA Nitration 92
2 Carboxylic acid KMnO4, acetone/water Oxidation 100
3 Amide intermediate Oxalyl chloride, (S)-piperidin-2-ylmethanol Amide coupling 73
4 Amino intermediate Pd/C, H2 Nitro reduction 90
5 Alloc-protected amine Allyl chloroformate, pyridine Amine protection 47
6 PDD ring system PIDA, TEMPO Oxidation/cyclization 89
7 THP-protected intermediate DHP, p-TsOH Hydroxyl protection 84
8 Final compound NaOH, 1,4-dioxane, water Esterification 93

Research Findings and Optimization Notes

  • The overall synthetic route achieves high stereochemical purity and good overall yields, with critical steps such as amide coupling and oxidative cyclization optimized for maximum efficiency.

  • The use of mild catalytic hydrogenation conditions preserves sensitive functional groups and avoids over-reduction.

  • Protection of the hydroxyl group as a THP ether is essential to maintain the integrity of the chiral center during basic workup steps.

  • The Alloc protecting group strategy allows for selective deprotection if further functionalization is required.

  • The synthetic methodology is adaptable for scale-up and has been validated by multiple research groups working on pyrridinobenzodiazepine derivatives.

Chemical Reactions Analysis

General Chemical Reactions of Benzodiazepines

Benzodiazepines, including the pyrido[1,2-a] diazepine core, undergo various chemical reactions typical of their functional groups. These reactions include:

  • Hydrolysis : The ester group in the allyl moiety can undergo hydrolysis to form the corresponding carboxylic acid.

  • Alkylation : The nitrogen atoms in the diazepine ring can be alkylated under basic conditions.

  • Acylation : The hydroxyl groups can be acylated to form esters or amides.

Table 1: Potential Chemical Reactions

Reaction TypeReactantsProductsConditions
HydrolysisAllyl ester, waterCarboxylic acid, alcoholAcidic or basic conditions
AlkylationDiazepine, alkyl halideAlkylated diazepineBasic conditions (e.g., NaH)
AcylationHydroxyl group, acyl chlorideEster or amideBasic conditions (e.g., pyridine)

Synthetic Pathways

The synthesis of complex benzodiazepines often involves multi-step reactions starting from simpler precursors. A common approach includes:

  • Formation of the Diazepine Core : This can be achieved through condensation reactions involving appropriate amines and aldehydes.

  • Introduction of Functional Groups : Subsequent steps involve the introduction of specific functional groups such as methoxy, methoxy-4-oxobutoxy, and tetrahydro-2H-pyran-2-yl groups through etherification or esterification reactions.

  • Allylation : The final step might involve the allylation of a carboxylic acid group to form the allyl ester.

Table 2: Synthetic Steps

StepReaction TypeReactantsProducts
1CondensationAmine, aldehydeDiazepine core
2EtherificationDiazepine core, alkyl halideFunctionalized diazepine
3EsterificationCarboxylic acid, allyl alcoholAllyl ester

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to the pyrridinobenzodiazepine class exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit the growth of various cancer cell lines. For instance:

  • Mechanism of Action : The compound may act as a VEGFR2 inhibitor, which is crucial for tumor angiogenesis. It has shown comparable efficacy to known inhibitors like tivozanib against multiple cancer lines .
  • Biological Activity : In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. The structure allows for interactions with key proteins involved in cell signaling pathways related to cancer progression .
  • Case Studies : Specific derivatives have been tested against lung cancer (A549), melanoma (B16F10), and non-small cell lung cancer (H460) cell lines, showing IC50 values in the low micromolar range .

Neuroprotective Effects

Beyond anticancer applications, there is emerging evidence that certain derivatives of this compound exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Activity Cell Line IC50 Value (µM) Mechanism
AnticancerA5495.472VEGFR2 Inhibition
B16F104.260Apoptosis Induction
H4605.837Cell Cycle Arrest
NeuroprotectiveNeuronal CellsVariesAntioxidant Activity

Mechanism of Action

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Functional Group Analysis

    The target compound shares functional motifs with compounds in and :

    • Methoxy groups: Present in both the target compound and ’s thiazolo-pyrimidine derivatives (e.g., 11a, 11b).
    • Ester linkages : The allyl ester in the target compound contrasts with ethyl or methyl esters in –2. Allyl esters are more reactive under mild acidic or oxidative conditions, enabling selective deprotection strategies .
    • THP protecting group : This moiety is commonly used to stabilize alcohol intermediates during synthesis. Its steric bulk may influence solubility and crystallinity compared to smaller protecting groups (e.g., acetyl) .

    Physical and Stereochemical Properties

    • Molecular weight/complexity: The target compound’s extended structure (vs.
    • Diastereomerism : As per , diastereomers (e.g., differing at the 6aS position) exhibit distinct physical properties (melting points, solubility) and pharmacological profiles, necessitating rigorous stereochemical control during synthesis .

    Data Table: Comparative Analysis of Key Features

    Feature Target Compound Compound 11a () Compound 11b ()
    Core Structure Benzo[e]pyrido[1,2-a][1,4]diazepine Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine
    Key Functional Groups Allyl ester, THP-oxy, methoxy, oxobutoxy 2,4,6-Trimethylbenzylidene, CN 4-Cyanobenzylidene, CN
    Molecular Formula Not available C20H10N4O3S C22H17N3O3S
    Synthesis Yield Not available 68% 68%
    Melting Point Not available 243–246°C 213–215°C
    Stereochemical Complexity Chiral center at 6aS No stereocenters No stereocenters

    Research Implications and Challenges

    • Synthetic optimization : Lessons from –2 suggest that improving yields for multi-step syntheses (e.g., via microwave-assisted or catalytic methods) could enhance scalability .
    • Diastereomer separation : Techniques like chiral chromatography or crystallization (as inferred from ) are critical for isolating the bioactive (6aS) form .

    Biological Activity

    The compound (6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects and mechanisms of action.

    Chemical Structure and Properties

    The compound belongs to a class of pyrridinobenzodiazepines (PDDs), characterized by a fused ring system that contributes to its biological properties. The presence of various functional groups such as methoxy and oxobutoxy enhances its interaction with biological targets.

    Structural Formula

    C23H30N2O6\text{C}_{23}\text{H}_{30}\text{N}_2\text{O}_6

    Antioxidant Activity

    Recent studies have shown that derivatives of benzodiazepines exhibit significant antioxidant properties. The compound's structure suggests it may inhibit lipid peroxidation effectively. For example, compounds with similar structural motifs have demonstrated inhibition rates exceeding 80% in lipid peroxidation assays .

    Anti-inflammatory Effects

    The anti-inflammatory potential of related compounds has been documented extensively. The mechanism often involves the inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which play crucial roles in inflammatory pathways. Compounds with similar structures have shown IC50 values in the low micromolar range for LOX inhibition .

    Neuroprotective Effects

    Given the structure's resemblance to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Research on related diazepine derivatives has indicated that they can modulate neurotransmitter systems and offer protection against neuronal damage in various models .

    In Vitro Studies

    In vitro studies involving related benzodiazepine compounds have demonstrated:

    CompoundActivity TypeIC50 Value (μM)Reference
    Compound ALipid Peroxidation Inhibition91
    Compound BLOX Inhibition8
    Compound CAntimicrobial ActivityVaries by strain

    These findings suggest that (6aS)-Allyl 2-methoxy... may exhibit similar biological activities based on structural analogies.

    Animal Studies

    While direct studies on this specific compound are scarce, animal models using related PDDs have shown promise in reducing inflammation and oxidative stress markers. These studies often involve administering the compound and measuring serum levels of inflammatory cytokines and oxidative stress markers post-treatment.

    Q & A

    Q. How can regioselectivity challenges in modifying the pyrido[1,2-a][1,4]diazepine core be addressed?

    • Methodology :
    • Protecting group strategies : Temporarily block reactive sites (e.g., THP protection for hydroxyl groups) to direct functionalization .
    • Metal-directed synthesis : Use Pd-mediated C–H activation to selectively modify aromatic positions .

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